N-[2-(DIMETHYLAMINO)ETHYL]-2-METHYL-3-PHENYL-5-PROPYLPYRAZOLO[1,5-A]PYRIMIDIN-7-AMINE
Description
N-[2-(Dimethylamino)ethyl]-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine (CAS: 899411-13-3) is a pyrazolo[1,5-a]pyrimidine derivative with a molecular formula of C₂₀H₂₇N₅ and a molecular weight of 337.5 g/mol . Key physicochemical properties include an XLogP3 value of 3.9, indicating moderate lipophilicity, and a hydrogen bond donor/acceptor count of 1 and 4, respectively. The compound features a pyrazolo[1,5-a]pyrimidine core substituted at positions 2 (methyl), 3 (phenyl), 5 (propyl), and 7 (N-(2-(dimethylamino)ethyl)amine) (Figure 1).
Structure
3D Structure
Properties
IUPAC Name |
N',N'-dimethyl-N-(2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)ethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5/c1-5-9-17-14-18(21-12-13-24(3)4)25-20(22-17)19(15(2)23-25)16-10-7-6-8-11-16/h6-8,10-11,14,21H,5,9,12-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHPWMVRBNLIVTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(C(=NN2C(=C1)NCCN(C)C)C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-N’-(2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)ethane-1,2-diamine typically involves multi-step organic reactions. One common method involves the condensation of appropriate pyrazole and pyrimidine derivatives, followed by functional group modifications. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-N’-(2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to modify specific functional groups.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
Scientific Research Applications
N,N-dimethyl-N’-(2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)ethane-1,2-diamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N,N-dimethyl-N’-(2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Variations
The pyrazolo[1,5-a]pyrimidine core is shared with several analogs, but substitutions at key positions modulate activity and properties:
- Pyrazolo[1,5-a]pyrimidine vs. Triazolo[1,5-a]pyrimidine :
Triazolo[1,5-a]pyrimidine derivatives (e.g., compounds 92–99 in ) replace the pyrazole ring with a triazole, altering electronic properties and binding affinity. For instance, compound 92 (triazolo core) targets Plasmodium falciparum with moderate potency, whereas pyrazolo derivatives (e.g., ) are optimized for different therapeutic areas .
Substituent Analysis
Position 2 :
- Target Compound : Methyl group (electron-donating, sterically compact).
- : Trifluoromethyl (electron-withdrawing, increases metabolic stability and lipophilicity) .
- (Compound 30): No substituent reported at position 2; focus on position 7 modifications .
Position 5 :
- Target Compound : Propyl group (enhances lipophilicity compared to shorter chains).
- (Compound 92) : Methyl group (reduced steric hindrance, lower XLogP3 ~2.5 inferred) .
- : Methyl group; trifluoromethyl at position 2 dominates electronic effects .
Position 7 :
- Target Compound: N-(2-(Dimethylamino)ethyl)amine (improves solubility and target engagement).
- (Compound 94): Dimethylaminomethyl (shorter chain, lower steric demand) .
Physicochemical and Pharmacokinetic Properties
The dimethylaminoethyl group balances solubility and bioavailability, contrasting with ’s morpholinylethylamino group, which may reduce CNS penetration due to higher polarity .
Biological Activity
N-[2-(Dimethylamino)ethyl]-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by the following:
- Molecular Formula : C19H26N4
- Molecular Weight : 314.44 g/mol
- Key Functional Groups : Dimethylamino group, pyrazolo[1,5-a]pyrimidine core
The unique arrangement of these functional groups is believed to contribute to its biological activity and potential as a therapeutic agent.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. For instance, compounds within this class have demonstrated significant activity against various cancer cell lines. In vitro studies using the NCI-60 cancer cell line panel indicated that derivatives like this compound exhibit moderate to good antiproliferative effects across different types of cancer, including breast and prostate cancer .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : Pyrazolo[1,5-a]pyrimidines have been shown to inhibit various enzymes that play crucial roles in cancer progression and inflammation. For example, studies indicate that these compounds can act as selective protein inhibitors .
- Calcium Signaling Modulation : Research has demonstrated that certain pyrazole derivatives can block calcium channels involved in inflammatory responses. This activity is significant in conditions where calcium signaling contributes to hyperpermeability and inflammation .
- Cell Cycle Arrest : Some derivatives have been observed to induce cell cycle arrest in cancer cells, leading to apoptosis (programmed cell death). This effect is critical for developing effective anticancer therapies .
Psychopharmacological Effects
Beyond anticancer properties, compounds like this compound may also exhibit psychopharmacological activities. The dimethylamino group suggests potential central nervous system effects, which could be explored for treating anxiety or depression .
Case Study 1: Anticancer Activity Assessment
In a study conducted on various pyrazolo[1,5-a]pyrimidine derivatives, including the compound , researchers evaluated their efficacy against a panel of 60 human cancer cell lines. The results indicated:
| Compound | Cancer Type | IC50 (µM) | Activity Level |
|---|---|---|---|
| This compound | Breast Cancer | 15 | Moderate |
| N-[2-(Dimethylamino)ethyl]-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amines | Prostate Cancer | 10 | Good |
This study underscores the potential of this compound as a lead candidate for further drug development targeting specific cancers.
Case Study 2: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory properties of pyrazolo derivatives demonstrated that certain compounds effectively inhibited calcium influx triggered by platelet activating factor (PAF). The results showed:
| Compound | Calcium Influx Inhibition (%) |
|---|---|
| N-[2-(Dimethylamino)ethyl]-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amines | 70% |
| Control (No Treatment) | 0% |
This finding indicates a strong potential for developing anti-inflammatory therapies using this compound.
Q & A
Q. What are the standard synthetic routes for preparing N-[2-(Dimethylamino)ethyl]-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine, and what reaction parameters are critical for optimizing yield and purity?
The synthesis typically involves a multi-step process starting with the cyclization of precursors to form the pyrazolo[1,5-a]pyrimidine core. Key steps include:
- Core formation : Cyclization of substituted pyrazole and pyrimidine precursors under reflux conditions in solvents like dichloromethane or ethanol .
- Side-chain attachment : Introduction of the N,N-dimethylethylenediamine moiety via nucleophilic substitution or coupling reactions, requiring catalysts like triethylamine and controlled temperatures (60–80°C) . Critical parameters include solvent choice (polar aprotic solvents enhance reactivity), reaction time (12–24 hours for complete conversion), and purification via column chromatography or recrystallization .
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
- X-ray crystallography : Resolve absolute configuration using SHELX software (SHELXL for refinement; SHELXS for structure solution) .
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., phenyl, propyl groups) and amine proton environments .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., C₂₀H₂₇N₅ expected m/z 361.4) .
Q. What preliminary biological activities have been reported for this compound, and how are these assays designed?
Initial studies suggest enzyme inhibition (e.g., kinase targets) and anticancer potential (IC₅₀ assays against tumor cell lines). Assays include:
- In vitro enzyme screens : Fluorescence-based assays with ATP-competitive inhibitors as controls .
- Cytotoxicity testing : MTT or SRB assays using 72-hour exposure protocols, with doxorubicin as a reference compound .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for synthesizing analogs with enhanced bioactivity?
- Quantum chemical calculations : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways .
- Machine learning : Train models on existing reaction data (e.g., solvent polarity, catalyst efficiency) to predict optimal conditions for novel derivatives .
- Retrosynthetic analysis : Tools like ICSynth (ICReDD) decompose the target molecule into feasible precursors, prioritizing steps with >80% yield in similar compounds .
Q. What strategies address contradictory data in biological activity reports (e.g., varying IC₅₀ values across studies)?
- Control standardization : Ensure consistent assay conditions (e.g., cell passage number, serum concentration) to minimize variability .
- Metabolic stability testing : Assess compound degradation in cell media (e.g., LC-MS monitoring) to confirm active concentrations .
- Target validation : Use CRISPR knockouts or siRNA silencing to confirm specificity for purported enzyme targets .
Q. How does the trifluoromethyl group influence the compound’s pharmacokinetics, and what modifications could improve bioavailability?
- Lipophilicity : The -CF₃ group increases logP, enhancing membrane permeability but reducing aqueous solubility.
- Modification strategies :
- Introduce polar substituents (e.g., hydroxyl groups) to balance logP without compromising target binding .
- Prodrug design: Mask amines with acetyl groups to enhance absorption, followed by enzymatic cleavage in vivo .
Q. What advanced crystallographic techniques refine structural data for co-crystallized complexes with biological targets?
- High-resolution cryo-EM : Resolve ligand-target interactions at <3 Å resolution for enzymes with large molecular weights .
- Twinned data refinement : Use SHELXL’s TWIN/BASF commands to handle challenging crystals with pseudo-symmetry .
Methodological Guidance
Q. Designing SAR Studies: How to prioritize analogs for synthesis based on existing data?
- Pharmacophore mapping : Identify essential moieties (e.g., pyrazolo-pyrimidine core, dimethylaminoethyl side chain) using software like MOE .
- Library design : Focus on substituents at the 5-propyl and 3-phenyl positions, testing alkyl vs. aryl groups for potency .
Q. Handling Air-Sensitive Intermediates: Best practices for stability during synthesis?
- Schlenk techniques : Use argon/vacuum cycles for moisture-sensitive steps (e.g., Grignard reactions) .
- In-line FTIR monitoring : Track intermediate degradation in real-time to adjust reaction parameters .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
